molecular formula C15H19F2N3O B5512363 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide

2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide

Cat. No. B5512363
M. Wt: 295.33 g/mol
InChI Key: NWVSFXQGVORTLQ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell division. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit a broad spectrum of biological activities, making it a promising candidate for drug discovery and development. However, this compound has some limitations for lab experiments. It has been found to be unstable under certain conditions, which can affect its biological activity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide. One potential direction is to investigate its potential applications in the treatment of bacterial and fungal infections. Another direction is to explore its potential as a cancer therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more stable analogs of this compound with improved biological activity.

Synthesis Methods

2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide can be synthesized by reacting 3,4-difluorobenzaldehyde with 2-(1-azepanyl)acetic acid hydrazide in the presence of acetic acid and glacial acetic acid. This reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 193-195°C.

Scientific Research Applications

2-(1-azepanyl)-N'-(3,4-difluorobenzylidene)acetohydrazide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has been found to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of fungi, such as Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(3,4-difluorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O/c16-13-6-5-12(9-14(13)17)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVSFXQGVORTLQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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